molecular formula C11H15NO4S B239221 N-allyl-2,4-dimethoxybenzenesulfonamide

N-allyl-2,4-dimethoxybenzenesulfonamide

Cat. No.: B239221
M. Wt: 257.31 g/mol
InChI Key: MJMNZXSCPPDDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

N-allyl-2,4-dimethoxybenzenesulfonamide has been investigated for its potential therapeutic effects, particularly in:

  • Antibacterial Activity : The compound exhibits promising antibacterial properties, making it a candidate for developing new antibiotics targeting resistant bacterial strains.
  • Anti-inflammatory Effects : Research indicates that it may inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Cancer Treatment : Preliminary studies show cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique substituents allow for various synthetic routes, facilitating the development of novel compounds with tailored biological activities. Key applications include:

  • Synthesis of Drug Candidates : It can be utilized to synthesize derivatives that may enhance pharmacological properties or target specific biological pathways.
  • Material Science : The compound's properties may be exploited in developing advanced materials and specialty chemicals.

Biological Research Applications

The compound's unique structure has made it a valuable tool in biological research:

  • Enzyme Inhibition Studies : this compound has been used to study enzyme-ligand interactions, providing insights into its mechanism of action against various biological targets.
  • Computational Studies : Computational docking studies suggest favorable binding affinities with receptors involved in inflammation and cancer pathways, indicating its potential as a lead compound for drug development.

Case Study 1: Antibacterial Activity

A recent study investigated the antibacterial efficacy of this compound against several bacterial strains. The results showed that the compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antibiotic candidate.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli32 µg/mL

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15050
IL-612030

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

2,4-dimethoxy-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-4-7-12-17(13,14)11-6-5-9(15-2)8-10(11)16-3/h4-6,8,12H,1,7H2,2-3H3

InChI Key

MJMNZXSCPPDDMV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC=C)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC=C)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.